N-[4-(cyanomethyl)phenyl]-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(CYANOMETHYL)PHENYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-(CYANOMETHYL)PHENYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction forms the pyrazolo[3,4-b]pyridine core, which is then further functionalized to introduce the cyanomethyl and phenyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction temperatures would be carefully controlled to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(CYANOMETHYL)PHENYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to bind to specific molecular targets makes it useful in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N4-[4-(CYANOMETHYL)PHENYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it has been suggested that the compound may act as an activator of insect ryanodine receptors, leading to its insecticidal effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound shares a similar pyrazole core and has been studied for its insecticidal activities.
Pyridine Derivatives: Compounds such as pyridinethione and thienopyridine derivatives have shown antimicrobial activities and share structural similarities with the pyrazolopyridine core.
Uniqueness
N~4~-[4-(CYANOMETHYL)PHENYL]-1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets
Properties
Molecular Formula |
C23H19N5O |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-ethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H19N5O/c1-2-28-22-20(15-25-28)19(14-21(27-22)17-6-4-3-5-7-17)23(29)26-18-10-8-16(9-11-18)12-13-24/h3-11,14-15H,2,12H2,1H3,(H,26,29) |
InChI Key |
FFFYJJPXHDMXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
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